molecular formula C18H17N3O4S2 B2390164 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide CAS No. 865180-22-9

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide

Cat. No. B2390164
CAS RN: 865180-22-9
M. Wt: 403.47
InChI Key: PNDDSAZOORSDHM-ZZEZOPTASA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities, including cytotoxic and antibacterial effects .


Synthesis Analysis

A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Chemical Reactions Analysis

The synthesis of these compounds involves a 1,3-dipolar cycloaddition reaction .

Scientific Research Applications

Antibacterial and Antifungal Activity

The derivative compounds of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide have been investigated for their antibacterial and antifungal properties. A study by Desai et al. (2013) synthesized and tested a series of these compounds, revealing their significant in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as their inhibitory action against certain strains of fungi (Desai, Rajpara, & Joshi, 2013). This suggests their potential as therapeutic agents for microbial diseases.

Synthesis and Chemical Properties

Xu et al. (2018) discussed the chemodivergent and redox-neutral annulations of N-methoxybenzamides, revealing the compound's potential in chemical synthesis through Rh(iii)-catalyzed C-H activation (Xu, Zheng, Yang, & Li, 2018). Additionally, Das et al. (2007) provided insights into the synthesis of related compounds, showing the versatility of these substances in chemical synthesis (Das, Chowdhury, Damodar, & Banerjee, 2007).

Photodynamic Therapy Applications

Pişkin et al. (2020) synthesized new derivatives of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide, exploring their potential in photodynamic therapy for cancer treatment. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Solvent-Free Synthesis and Biological Behavior Prediction

Rafiee Pour et al. (2019) conducted a study on the solvent-free synthesis of novel sulfonamide derivatives, including those related to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide. They evaluated the antibacterial activity of these compounds and performed in silico ADME prediction to understand their biological behavior (Rafiee Pour, Nazifi, Afshari Safavi, Nazifi, & Massah, 2019).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown cytotoxic activity against human cancer cell lines MCF-7 and HeLa .

Future Directions

The development of novel chemotherapeutics, which selectively act on the target without side effects, has become a primary objective of medicinal chemists . The thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in organic electronics .

properties

IUPAC Name

2-methoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-3-10-21-14-9-8-12(27(19,23)24)11-16(14)26-18(21)20-17(22)13-6-4-5-7-15(13)25-2/h3-9,11H,1,10H2,2H3,(H2,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDDSAZOORSDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide

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